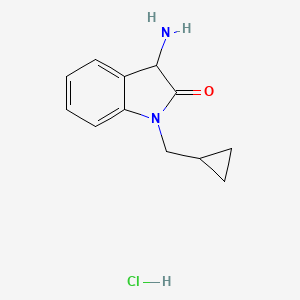

3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride

CAS No.: 1822516-21-1

Cat. No.: VC3083189

Molecular Formula: C12H15ClN2O

Molecular Weight: 238.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1822516-21-1 |

|---|---|

| Molecular Formula | C12H15ClN2O |

| Molecular Weight | 238.71 g/mol |

| IUPAC Name | 3-amino-1-(cyclopropylmethyl)-3H-indol-2-one;hydrochloride |

| Standard InChI | InChI=1S/C12H14N2O.ClH/c13-11-9-3-1-2-4-10(9)14(12(11)15)7-8-5-6-8;/h1-4,8,11H,5-7,13H2;1H |

| Standard InChI Key | UULSBXGMDJJYID-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |

| Canonical SMILES | C1CC1CN2C3=CC=CC=C3C(C2=O)N.Cl |

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride belongs to the oxindole class of compounds, specifically the 3-amino-substituted indolin-2-ones. Its structure consists of several key components:

-

A 2-oxoindoline (indolin-2-one) core structure

-

A primary amino group at the C-3 position

-

A cyclopropylmethyl substituent attached to the nitrogen atom (N-1 position)

-

A hydrochloride salt formation

The basic structure can be represented as follows:

| Structural Component | Description |

|---|---|

| Core Structure | Indolin-2-one (1,3-dihydro-2H-indol-2-one) |

| C-3 Substituent | Amino group (-NH₂) |

| N-1 Substituent | Cyclopropylmethyl group |

| Salt Form | Hydrochloride |

| Molecular Formula | C₁₂H₁₅ClN₂O |

The cyclopropylmethyl group is particularly notable as it introduces a specific steric constraint and lipophilic character to the molecule, potentially affecting receptor binding and pharmacokinetic properties .

Physical and Chemical Properties

Based on analysis of related compounds, the following properties can be anticipated:

| Property | Expected Value |

|---|---|

| Appearance | White to off-white solid |

| Molecular Weight | 238.72 g/mol (approximate) |

| Solubility | Soluble in water, methanol, DMSO; poorly soluble in non-polar solvents |

| Melting Point | 180-210°C (estimated based on similar compounds) |

| pKa | Approximately 4-5 for the protonated amino group |

| Stability | Relatively stable in solid state; may be sensitive to oxidation and hydrolysis |

Like other 3-amino-1,3-dihydro-2H-indol-2-one derivatives, this compound likely exhibits amphoteric properties due to the presence of both basic (amino group) and weakly acidic (amide NH) functionalities .

Synthetic Approaches

General Synthesis Routes

The synthesis of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be approached through several methods, drawing from established protocols for similar compounds. The most viable routes include:

From 3-Bromooxindoles

A common synthetic approach involves the use of 3-bromooxindoles as key intermediates. These can be prepared from commercially available isatins through a series of transformations :

-

Conversion of isatin to 3-bromooxindole via reduction and bromination

-

N-alkylation with (bromomethyl)cyclopropane

-

Conversion of the 3-bromo substituent to an amino group

-

Salt formation with hydrogen chloride

Eschenmoser Coupling Method

An alternative approach utilizes the Eschenmoser coupling reaction, which has proven effective for introducing amino functionalities at the C-3 position of oxindoles:

-

N-alkylation of oxindole with (bromomethyl)cyclopropane

-

Formation of a thioimidate intermediate

-

Rearrangement to yield the 3-amino derivative

-

Salt formation

This method can achieve yields of 70-97% for the key coupling step .

Key Considerations for N-Cyclopropylmethylation

Structural Characterization

Spectroscopic Properties

The structural characterization of 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride can be accomplished through various spectroscopic techniques:

NMR Spectroscopy

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H | 7.0-7.5 | Complex multiplet |

| C-3 H | 4.2-4.5 | Singlet |

| NH₂ (as HCl salt) | 8.0-8.5 | Broad singlet |

| N-CH₂ | 3.4-3.7 | Doublet |

| Cyclopropyl CH | 0.9-1.2 | Multiplet |

| Cyclopropyl CH₂ | 0.2-0.6 | Complex multiplet |

¹³C NMR would show characteristic signals for the carbonyl carbon (approximately 175-178 ppm) and the C-3 position (approximately 55-60 ppm) .

Infrared Spectroscopy

Key IR absorption bands would include:

-

N-H stretching (3300-3500 cm⁻¹)

-

C=O stretching (1680-1720 cm⁻¹)

-

C-N stretching (1200-1350 cm⁻¹)

Biological Activity and Pharmacological Properties

Enzyme Inhibition

Similar to other 3-substituted indolin-2-one derivatives, 3-Amino-1-(cyclopropylmethyl)-1,3-dihydro-2H-indol-2-one hydrochloride likely possesses enzyme inhibitory activities. Related compounds have demonstrated:

Kinase Inhibitory Activity

| Kinase Target | Potential Activity | Structural Features Contributing to Activity |

|---|---|---|

| Tyrosine Kinases | Moderate to strong inhibition | 3-amino group, indolin-2-one core |

| p38 MAP Kinase | Potential inhibition | Indolin-2-one scaffold |

| VEGFR | Possible inhibition | 3-amino substitution pattern |

The specific cyclopropylmethyl substituent may confer unique binding characteristics and potentially alter the selectivity profile compared to other N-alkylated derivatives .

Structure-Activity Relationships

Structure-activity relationship studies of related compounds reveal several important considerations:

-

The 3-amino group serves as a key hydrogen bond donor/acceptor for target engagement

-

N-alkylation generally enhances lipophilicity and membrane permeability

-

The cyclopropylmethyl group specifically may:

Pharmacokinetic Considerations

Based on structural analysis and comparison with related compounds, the following pharmacokinetic properties can be anticipated:

| Property | Expected Profile | Contributing Factors |

|---|---|---|

| Absorption | Moderate to good oral bioavailability | Enhanced by hydrochloride salt formation |

| Distribution | Moderate volume of distribution | Balanced hydrophilicity/lipophilicity |

| Metabolism | Likely undergoes N-dealkylation, hydroxylation | CYP450-mediated processes |

| Excretion | Renal and hepatic clearance | After metabolism to more polar derivatives |

The cyclopropylmethyl group typically confers greater metabolic stability compared to linear alkyl chains, potentially enhancing the half-life of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume